3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione
Description
The compound 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a quinazoline-2,4-dione derivative characterized by:
- A quinazoline-2,4-dione core, which is a bicyclic structure with two carbonyl groups.
- A 6-oxohexyl chain at position 3 of the quinazoline ring.
- A 4-(4-fluorophenyl)piperazine moiety linked via the hexyl chain.
Properties
IUPAC Name |
3-[6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c25-18-9-11-19(12-10-18)27-14-16-28(17-15-27)22(30)8-2-1-5-13-29-23(31)20-6-3-4-7-21(20)26-24(29)32/h3-4,6-7,9-12H,1-2,5,8,13-17H2,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNCUJAXRGCYQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCCCN3C(=O)C4=CC=CC=C4NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski Synthesis
Anthranilic acid derivatives react with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline. For the target compound, 3-substituted anthranilic acid derivatives are critical to introduce the hexyl ketone side chain.
Example Protocol :
Grimmel, Guinther, and Morgan’s Method
This approach employs anthranilic acid, amines, and phosphorus trichloride in toluene to form 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines. The hexyl ketone moiety can be introduced via a pre-functionalized amine.
Example Protocol :
- Reactants : Anthranilic acid, 6-aminohexan-2-one, PCl₃
- Conditions : Reflux in toluene, 2 hours
- Yield : ~58%
Functionalization of the Hexyl Side Chain
The hexyl chain requires oxidation to a ketone at the 6-position and subsequent coupling with 4-(4-fluorophenyl)piperazine.
Oxidation of Primary Alcohol to Ketone
A secondary alcohol intermediate (e.g., 6-hydroxyhexyl-quinazoline-dione) is oxidized to the ketone.
Example Protocol :
Reductive Amination for Piperazine Coupling
The ketone undergoes reductive amination with 4-(4-fluorophenyl)piperazine to form the final C–N bond.
Example Protocol :
- Reactants : 6-oxohexyl-quinazoline-dione, 4-(4-fluorophenyl)piperazine, NaBH₃CN
- Conditions : Methanol, acetic acid, 12 hours
- Yield : ~72%
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes.
Example Protocol :
- Reactants : Anthranilic acid derivative, urea
- Conditions : Microwave, 150°C, 15 minutes
- Yield : ~70%
Optimization and Challenges
Regioselectivity in Piperazine Attachment
The hexyl ketone’s steric bulk may hinder piperazine coupling. Using bulky solvents (e.g., DMF) improves selectivity.
Side Reactions During Oxidation
Over-oxidation of the hexyl chain to carboxylic acids is mitigated by using mild agents like PCC.
Data Tables
Table 1 : Comparison of Quinazoline Core Synthesis Methods
Table 2 : Piperazine Coupling Efficiency
| Coupling Method | Reactants | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Reductive Amination | Ketone, piperazine, NaBH₃CN | MeOH, 12 h | 72 | |
| Mannich Reaction | Ketone, piperazine, HCHO | DMF, 24 h | 68 |
Chemical Reactions Analysis
Types of Reactions
3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents or to replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by its unique structure, which includes a quinazoline core substituted with a piperazine moiety and a fluorophenyl group. Its molecular formula is with a molecular weight of approximately 468.5 g/mol. The presence of the fluorine atom enhances its biological activity by influencing lipophilicity and receptor binding affinity.
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds similar to 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Many quinazoline derivatives act as potent inhibitors of tyrosine kinases, which are crucial in cancer cell signaling pathways. This inhibition can lead to reduced tumor growth and metastasis.
- Induction of Apoptosis : Compounds have been reported to induce programmed cell death in cancer cells by activating apoptotic pathways and downregulating anti-apoptotic proteins.
2. Neuropharmacological Effects
The piperazine component of the compound suggests potential applications in neuropharmacology. Research has indicated that similar compounds can modulate neurotransmitter systems, particularly serotonin and dopamine receptors:
- Antidepressant Activity : Some derivatives have shown promise in alleviating symptoms of depression by acting as selective serotonin reuptake inhibitors (SSRIs).
- Anxiolytic Effects : The modulation of GABAergic systems may provide anxiolytic effects, making these compounds candidates for anxiety disorder treatments.
Case Studies
Several case studies highlight the effectiveness of quinazoline derivatives:
Mechanism of Action
The mechanism of action of 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Core Modifications: Quinazoline vs. Pyridazinone
- Pyridazinone Analogs: Compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone () replace the quinazoline-dione core with a pyridazinone ring. This alteration reduces molecular complexity and may enhance metabolic stability but could diminish binding affinity due to reduced hydrogen-bonding capacity .
- Triazole-Substituted Quinazolines : Derivatives such as 6-(3-1H-1,2,4-triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones () introduce triazole rings, which improve solubility and pharmacokinetic profiles compared to the hexyl-linked piperazine in the target compound .
Piperazine Substituents
- 4-Fluorophenyl vs. Chlorophenyl: The target compound’s 4-fluorophenyl group on piperazine contrasts with 3-chlorophenyl in Cloperidone (), a known drug with a quinazoline-dione core. Fluorine’s electronegativity enhances binding to hydrophobic pockets in receptors, while chlorine’s bulkiness may alter selectivity .
Linker Chain Variations
- Hexyl vs. Propyl Chains : The target compound’s 6-oxohexyl linker provides greater conformational flexibility than the propyl chain in Cloperidone (). Longer chains may enhance interaction with allosteric binding sites but could also increase off-target effects .
- Ethyl Substituents : Derivatives like 3-ethyl-6-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}quinazoline-2,4(1H,3H)-dione () use shorter ethyl groups, reducing steric hindrance and improving synthetic accessibility .
Table 1: Structural and Functional Comparison
Biological Activity
The compound 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinazoline core with a piperazine moiety and a fluorophenyl substituent. Its molecular formula is with a molecular weight of approximately 373.43 g/mol. The presence of the piperazine ring is significant for its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives, several compounds demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The specific antimicrobial activities of this compound were assessed using the agar well diffusion method.
Case Study:
In a comparative study with standard antibiotics such as ampicillin and ciprofloxacin, the compound showed inhibition zones ranging from 10 mm to 15 mm against strains like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating potential for development as an antimicrobial agent .
Anticancer Activity
Quinazoline derivatives have also been explored for their anticancer properties. Studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways.
Mechanism of Action:
The compound is believed to exert its anticancer effects through the inhibition of key enzymes involved in cell cycle regulation and apoptosis. For example, it may inhibit topoisomerase enzymes that are crucial for DNA replication in cancer cells.
Research Findings:
In vitro assays demonstrated that this compound reduced cell viability in various cancer cell lines by more than 50% at concentrations around 10 µM after 48 hours of treatment .
The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as topoisomerases and kinases that are essential for cancer cell growth and survival.
- Receptor Interaction: It may act as an antagonist or agonist at various receptors involved in neurotransmission and cellular signaling.
- Reactive Oxygen Species (ROS) Modulation: The compound could influence oxidative stress pathways, leading to apoptosis in cancer cells.
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-{6-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxohexyl}quinazoline-2,4(1H,3H)-dione, and how can they be addressed methodologically?
- Answer: The synthesis involves multi-step reactions, including piperazine coupling, hexyl chain functionalization, and quinazoline-dione ring formation. Challenges include low yields during piperazine-fluorophenyl conjugation due to steric hindrance and oxidation sensitivity of the ketone group. Optimizing reaction conditions (e.g., using coupling agents like EDC/HOBt for amide bond formation) and inert atmospheres (N₂/Ar) for oxidation-prone steps can improve efficiency. Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating intermediates .
Q. How can researchers confirm the structural integrity of this compound, particularly stereochemical features?
- Answer: Combine spectroscopic and crystallographic techniques:
- NMR: ¹H/¹³C NMR to verify proton environments and carbon frameworks, focusing on deshielded protons near the fluorophenyl group and ketone .
- X-ray Diffraction (XRD): Single-crystal XRD resolves stereochemistry and confirms bond angles/distances, as demonstrated for analogous piperazine-quinazoline derivatives (e.g., triclinic crystal system with α = 73.489°, β = 71.309°) .
- Mass Spectrometry (HRMS): Validate molecular formula via exact mass matching (<5 ppm error) .
Q. What in vitro assays are recommended for initial biological activity screening?
- Answer: Prioritize target-based assays aligned with structural motifs:
- Kinase Inhibition: Test against EGFR or VEGFR due to quinazoline’s affinity for tyrosine kinases (e.g., IC₅₀ determination using ADP-Glo™ kinase assays) .
- CNS Activity: Fluorophenyl-piperazine moieties suggest serotonin/dopamine receptor modulation; use radioligand binding assays (e.g., 5-HT₁A receptor competition studies) .
- Antimicrobial Screening: Broth microdilution for MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced potency?
- Answer: Systematically modify substituents and evaluate changes:
- Piperazine Ring: Replace 4-fluorophenyl with bulkier aryl groups (e.g., biphenyl) to enhance receptor binding .
- Hexyl Chain: Introduce heteroatoms (e.g., O, S) or shorten the chain to reduce conformational flexibility .
- Quinazoline Core: Substitute the dione moiety with thione or methyl groups to alter electron density and solubility . Validate changes via molecular docking (AutoDock Vina) and free energy calculations (MM-PBSA) .
Q. What methodologies are suitable for resolving contradictions between in vitro and in vivo efficacy data?
- Answer: Discrepancies may arise from poor bioavailability or metabolite interference. Address via:
- ADME Profiling: Assess plasma stability (e.g., incubation in rat plasma at 37°C), CYP450 metabolism (LC-MS metabolite identification), and permeability (Caco-2 monolayers) .
- Pharmacokinetic Studies: Conduct dose-ranging studies in rodent models with LC-MS/MS quantification of plasma/tissue concentrations .
- Metabolite Screening: Identify active/inactive metabolites using high-resolution mass spectrometry (HRMS/MS) .
Q. How can computational modeling predict the compound’s interaction with therapeutic targets?
- Answer: Use ensemble docking to account for protein flexibility (e.g., EGFR PDB:1M17) and molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Validate predictions with mutagenesis studies (e.g., alanine scanning of key residues) .
Q. What strategies improve the compound’s pharmacokinetic profile while minimizing toxicity?
- Answer:
- Solubility Enhancement: Introduce polar groups (e.g., -OH, -SO₃H) or formulate as nanoparticles (PLGA encapsulation) .
- Toxicity Mitigation: Screen for hERG inhibition (patch-clamp assays) and hepatotoxicity (HepG2 cell viability assays). Adjust lipophilicity (LogP <5) to reduce off-target effects .
Q. Which analytical techniques ensure batch-to-batch consistency in purity and stability?
- Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
